3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester

Beschreibung

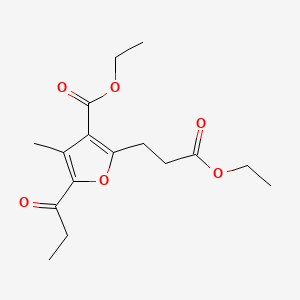

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is an organic compound with a complex structure that includes furan, ester, and ketone functional groups

Eigenschaften

IUPAC Name |

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJCQPKLHPXHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the esterification of a furan derivative with ethyl propionate under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium ethoxide (NaOEt) and other alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester exerts its effects involves interactions with various molecular targets. The compound’s ester and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino propanoate

- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate

Uniqueness

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its furan ring structure, combined with ester and ketone functionalities, makes it a versatile compound in synthetic organic chemistry.

Biologische Aktivität

Structure and Composition

The molecular formula of 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is , with a molecular weight of 224.25 g/mol. The structure features a furan ring, which is known for its reactivity and biological significance.

Physical Properties

- Molecular Weight : 224.25 g/mol

- Boiling Point : Not available

- Solubility : Soluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan-based compounds can inhibit bacterial growth effectively, suggesting potential applications in pharmaceuticals and food preservation .

Antioxidant Properties

The antioxidant activity of furan derivatives has been extensively studied. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies have demonstrated that certain furan derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of furan derivatives, including those structurally similar to our compound, revealed that they exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial properties .

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity of furan derivatives was evaluated using DPPH radical scavenging assays. Compounds showed IC50 values (the concentration required to inhibit 50% of the DPPH radicals) ranging from 20 to 100 µg/mL, showcasing their potential as natural antioxidants .

Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. The following table summarizes findings related to structural modifications and their effects on biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.